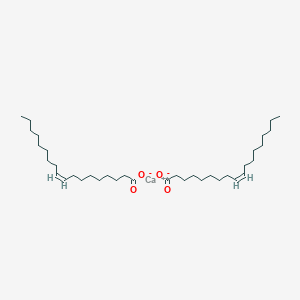

calcium;(Z)-octadec-9-enoate

Overview

Description

Calcium;(Z)-octadec-9-enoate, also known as calcium oleate, is a calcium salt of oleic acid. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Calcium oleate is used in various industrial applications due to its surfactant properties, making it useful in the production of soaps, lubricants, and as an emulsifying agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium oleate can be synthesized through the reaction of oleic acid with calcium hydroxide. The reaction typically involves heating oleic acid with an aqueous solution of calcium hydroxide under controlled conditions. The reaction can be represented as follows:

2C18H34O2+Ca(OH)2→(C18H33O2)2Ca+2H2O

where (C_{18}H_{34}O_2) represents oleic acid and (Ca(OH)_2) represents calcium hydroxide.

Industrial Production Methods

In industrial settings, calcium oleate is produced by mixing oleic acid with calcium oxide or calcium hydroxide in large reactors. The mixture is heated to facilitate the reaction, and the resulting product is purified through filtration and drying processes. This method ensures a high yield of calcium oleate suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Calcium oleate undergoes various chemical reactions, including:

Oxidation: Calcium oleate can be oxidized to form peroxides and other oxidation products.

Hydrolysis: In the presence of water, calcium oleate can hydrolyze to form oleic acid and calcium hydroxide.

Substitution: Calcium oleate can participate in substitution reactions where the oleate ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Hydrolysis typically occurs under acidic or basic conditions.

Substitution: Substitution reactions often involve reagents such as sodium chloride or other salts.

Major Products Formed

Oxidation: Peroxides and other oxidation products.

Hydrolysis: Oleic acid and calcium hydroxide.

Substitution: Calcium salts of other anions and oleic acid.

Scientific Research Applications

Chemistry

Calcium oleate serves as a surfactant and emulsifying agent , facilitating the formation of stable emulsions in various industrial processes. It is employed in the production of soaps and lubricants, where it helps improve consistency and performance.

Biology

Research indicates that calcium oleate plays a role in biological membranes and lipid metabolism. Its interaction with cell membranes can influence cellular processes, making it a subject of interest in studies related to cell signaling and membrane dynamics.

Medicine

The compound is being explored for its potential in drug delivery systems due to its biocompatibility. Studies have shown that calcium oleate can enhance the bioavailability of certain drugs, making it a candidate for pharmaceutical formulations aimed at improving therapeutic outcomes.

Industry

In industrial applications, calcium oleate is utilized as:

- A thickening agent in lubricants.

- A waterproofing agent for concrete.

- An emulsifier in food products and cosmetics.

Case Study 1: Drug Delivery Systems

A study conducted on the use of calcium oleate as a drug carrier demonstrated its effectiveness in enhancing the solubility and absorption of hydrophobic drugs. The results indicated that formulations containing calcium oleate showed improved pharmacokinetic profiles compared to conventional carriers .

Case Study 2: Emulsification in Food Products

Research investigating the use of calcium oleate in food emulsions found that it significantly improved the stability of emulsions containing oils and water. The study concluded that calcium oleate could be an effective emulsifier for low-fat food products, maintaining texture and mouthfeel without compromising health benefits.

Biochemical Mechanisms

Calcium oleate interacts with various biomolecules through complex biochemical pathways:

Mechanism of Action

Calcium oleate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, calcium oleate can interact with cell membranes, influencing membrane fluidity and permeability. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins.

Comparison with Similar Compounds

Similar Compounds

Calcium stearate: Another calcium salt of a fatty acid, used as a lubricant and stabilizer.

Calcium palmitate: Similar in structure and used in similar applications as calcium oleate.

Sodium oleate: The sodium salt of oleic acid, used as a surfactant and emulsifying agent.

Uniqueness

Calcium oleate is unique due to its specific fatty acid composition, which imparts distinct surfactant properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in both industrial and biomedical applications.

Properties

IUPAC Name |

calcium;(Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZLQYAECBEUBH-CVBJKYQLSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66CaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-17-6 | |

| Record name | 9-Octadecenoic acid (9Z)-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.